molecular formula C7H4N2O6 B146384 2,5-Dinitrobenzoic acid CAS No. 610-28-6

2,5-Dinitrobenzoic acid

Cat. No. B146384
CAS RN: 610-28-6
M. Wt: 212.12 g/mol
InChI Key: YKMDNKRCCODWMG-UHFFFAOYSA-N
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Description

2,5-Dinitrobenzoic acid is a chemical compound that is part of the dinitrobenzoic acids family. While the provided papers do not directly discuss 2,5-dinitrobenzoic acid, they do provide insights into the properties and reactions of closely related compounds, such as 3,5-dinitrobenzoic acid. These compounds are characterized by the presence of two nitro groups attached to a benzoic acid core, which significantly influences their chemical behavior and interactions with other molecules.

Synthesis Analysis

The synthesis of dinitrobenzoic acid derivatives, including 2,5-dinitrobenzoic acid, typically involves nitration reactions where benzoic acid is treated with nitric acid. The papers provided discuss the synthesis of related compounds, such as the formation of a 2:1 molecular complex between 3,5-dinitrobenzoic acid and 1,4-diiodobenzene, highlighting the role of iodo-nitro interactions . Another study describes the use of 3,5-dinitrobenzoic acid as a catalyst in the synthesis of unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols, indicating its potential as a reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of dinitrobenzoic acids is influenced by the presence of nitro groups which can participate in various interactions. For instance, 3,5-dinitrobenzoic acid forms a supramolecular assembly with 1,4-diiodobenzene through iodo-nitro interactions . This suggests that the nitro groups in 2,5-dinitrobenzoic acid could also engage in specific interactions that define its molecular assembly and crystal structure.

Chemical Reactions Analysis

Dinitrobenzoic acids are involved in a range of chemical reactions due to their reactive nitro groups and the acidic nature of the benzoic acid moiety. The catalytic properties of 3,5-dinitrobenzoic acid in the synthesis of unsaturated glycosides and in the protection of alcohols and phenols are examples of the chemical utility of these compounds . These reactions are indicative of the types of chemical transformations that 2,5-dinitrobenzoic acid may also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzoic acids are largely determined by their molecular structure. The presence of nitro groups contributes to their acidity and ability to form hydrogen bonds, which can lead to the formation of layered structures, as seen with 3,5-dinitrobenzoic acid and its derivatives . These properties are important for understanding the behavior of 2,5-dinitrobenzoic acid in various environments and its potential applications in materials science and organic synthesis.

Scientific Research Applications

  • Organic Synthesis : 2,5-Dinitrobenzoic acid is used as an intermediate in the preparation of various organic compounds. Langley (2003) demonstrated its role as an intermediate in the synthesis of 2-nitroso-5-nitrotoluene and 3,4-dinitrobenzoic acid, highlighting its importance in organic synthesis processes (Langley, 2003).

  • Coordination Chemistry : The compound has been studied for its ability to form coordination polymers with cobalt complexes. Pedireddi and Varughese (2004) reported on the synthesis and structural analysis of Co(II) complexes of 3,5-dinitrobenzoic acid, showing its potential in the creation of three-dimensional structures (Pedireddi & Varughese, 2004).

  • Crystallography : In crystallography, 2,5-Dinitrobenzoic acid is used to study crystal structures. Saunders, Nowell, and Winter (2017) explored its polymorphs using single crystal X-ray diffraction, contributing to our understanding of its crystalline properties (Saunders, Nowell, & Winter, 2017).

  • Electrochemistry : Gopal et al. (2013) investigated the electrochemical behavior of 3,5-Dinitrobenzoic acid at a Glassy carbon electrode. Their study provided insights into its reduction mechanism, demonstrating its potential in electrochemical applications (Gopal et al., 2013).

  • Optical and Mechanical Studies : Chandrasekaran et al. (2013) conducted growth, optical, and mechanical studies of 3,5-dinitrobenzoic acid single crystals. Their research highlighted its optical transmission properties and mechanical stability, suggesting potential applications in material science (Chandrasekaran et al., 2013).

Safety And Hazards

2,5-Dinitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDNKRCCODWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060582
Record name Benzoic acid, 2,5-dinitro-
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dinitrobenzoic acid

CAS RN

610-28-6
Record name 2,5-Dinitrobenzoic acid
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Record name 2,5-Dinitrobenzoic acid
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Record name 2,5-DINITROBENZOIC ACID
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Record name Benzoic acid, 2,5-dinitro-
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Record name Benzoic acid, 2,5-dinitro-
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Record name 2,5-dinitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
SJ Grabowski, TM Krygowski - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) Crystallographic studies and physicochemical properties of -electron compounds. IV. Structure of 2,5-dinitrobenzoic acid (2,5-DNBA), C7H4N2O6 Acta Crystallographica Section …
Number of citations: 18 scripts.iucr.org
WD Langley - Journal of the American Chemical Society, 1948 - ACS Publications
In attempts to explain the color given by 2, 5-dinitrobenzoic acid in alkaline solution the effect of alkali alone upon the dinitro acid was studied. Pure 2, 5-dinitrobenzoic acid (mp 177-178…
Number of citations: 2 pubs.acs.org
W Medycki, S Idziak - Molecular Physics, 1995 - Taylor & Francis
The proton spin-lattice relaxation time (T 1 ) of 2,5-dinitrobenzoic acid has been studied across a wide temperature range. The T 1 measurements revealed coordinated motion of …
Number of citations: 9 www.tandfonline.com
L Latanowicz, W Medycki - The Journal of Physical Chemistry A, 2007 - ACS Publications
Temperature measurements of proton T 1 (24.7 MHz), deuteron (deuterated hydroxyl group) T 1 (55.2 MHz), and proton T 1 ρ (B 1 = 9 G) spin−lattice relaxation times of 2,5-…
Number of citations: 8 pubs.acs.org
CT Beer, F Dickens, D Salmony - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… to detect 2:5-dinitrobenzoic acid as a nitration product of either benzoic acid or m-nitrobenzoic acid under the conditions employed in this test, but they stated that 2:5-dinitrobenzoic acid …
Number of citations: 10 www.ncbi.nlm.nih.gov
H YOLBURUN - … of Computational and Experimental Science and …, 2023 - dergipark.org.tr
EPR hyperfine coupling constants of dinitrobenzoic acid anion radicals were calculated by using (DFT) with the use of B3LYP functional at LanL2DZ, LanL2MB, EPR-II, EPR-III, 6-31+G(…
Number of citations: 0 dergipark.org.tr
PS Chan - 1967 - search.proquest.com
0F0l08E0DATIONIATIEPENTEPATIA, Page 1 8-2% CHAW, Peter Sinch, 1938- 0N(EEMICAL STIMULAT0V IN RATERITER00WTFS 0F0l08E0DATIONIATIEPENTEPATIA, AN) …
Number of citations: 2 search.proquest.com
A Weissler - Journal of the American Chemical Society, 1948 - ACS Publications
By alkaline hydrolysis of 2, 5-dinitrobenzoic acid either nitro group may be replaced by hydroxyl, giving rise to 2-hydroxy-5-nitrobenzoic acid, and to 5-hydroxy-2-nitrobenzoic acid. Gen-…
Number of citations: 55 pubs.acs.org
Y Yawata, KR Tanaka - Biochimica et Biophysica Acta (BBA)-Enzymology, 1973 - Elsevier
1. The mechanism of action of 3 inhibitors of human red cell glutathione reductase (NADPH:oxidized glutathione oxidoreductase, EC 1.6.4.2), hexavalent chromium (Cr(VI)), N-…
Number of citations: 19 www.sciencedirect.com
K Asaoka, K Takahashi - Biochemical pharmacology, 1989 - Elsevier
The distribution in Japanese monkey tissues of glutathione S-transferase activity toward some aromatic nitro compounds was examined by measuring the release of the nitro group as …
Number of citations: 9 www.sciencedirect.com

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